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Welcome to the technical support center for the DM21 density functional. This resource

provides troubleshooting guides and frequently asked questions (FAQs) to help researchers,

scientists, and drug development professionals address common challenges, particularly

extrapolation failures, encountered during their experiments.

Frequently Asked Questions (FAQs)
Q1: What is a DM21 extrapolation failure?

A1: A DM21 extrapolation failure occurs when the machine-learned functional is tasked with

making a prediction for a chemical system or configuration that is significantly different from the

data it was trained on. This can lead to several issues, most notably a failure of the Self-

Consistent Field (SCF) calculation to converge to a stable solution.[1] These failures are

particularly prevalent in transition metal chemistry, where the electronic structures are complex

and were not sufficiently represented in the DM21 training set.[1]

Q2: What are the common symptoms of a DM21 extrapolation failure?

A2: The primary symptom is a lack of SCF convergence, where the energy does not stabilize

even after a large number of iterations.[1] You may also observe erratic energy values during

the calculation.[1] In the context of geometry optimizations, you might encounter non-smooth

potential energy surfaces, leading to difficulties in finding stable molecular geometries.[2][3]

Q3: Why does DM21 struggle with certain chemical systems?
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A3: The DM21 functional is a machine learning model, and its accuracy is contingent on the

data it has been trained on. When it encounters a chemical environment with features that are

outside of its training distribution, its predictions can be unreliable.[1] This is a known limitation

of many machine-learned models, and in the case of DM21, it is particularly evident for

transition metal compounds.[1][4]

Q4: Are there specific software or implementation issues I should be aware of?

A4: Yes, there have been reported issues with the implementation of DM21 in conjunction with

other computational modules. For instance, when using the PySCF quantum chemistry

package, adding D3 dispersion corrections to the DM21 functional can lead to runtime errors.

[5] This is due to how the DM21 functional is integrated into the software, which can interfere

with other modules that expect a standard functional input.[5]

Troubleshooting Guides
Issue 1: SCF Convergence Failure with DM21
This is the most common failure mode, especially for transition metal systems.

Workflow for Troubleshooting SCF Convergence Failure:
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Start: SCF Calculation with DM21 Fails to Converge

Is the system a transition metal compound or otherwise outside of DM21's typical training domain?

Workaround: Use a Hybrid Approach
(DM21@B3LYP)

 Yes 

Advanced Technique:
Direct Orbital Optimization

 No, or hybrid fails 

Follow Protocol 1: Hybrid Functional Calculation

End

Note: Even direct optimization may fail, indicating a fundamental limitation of DM21 for the system.

Consider using a different functional (e.g., B3LYP) for this system.

Click to download full resolution via product page

Caption: Workflow for troubleshooting DM21 SCF convergence failures.

Protocol 1: Hybrid Functional Calculation (DM21@B3LYP)

This protocol involves using a more traditional and robust functional, like B3LYP, to first obtain

a converged set of molecular orbitals. These orbitals are then used as the starting point for a

single-point energy calculation with DM21.
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Methodology:

Initial Calculation: Perform a standard SCF calculation using the B3LYP functional to obtain a

converged set of molecular orbitals and electron density.

DM21 Single-Point Calculation: Initiate a new calculation using the DM21 functional. Instead

of starting with an initial guess, read in the converged orbitals from the B3LYP calculation.

Energy Evaluation: The DM21 functional will then be applied to these B3LYP-converged

orbitals to calculate the final energy. This is often referred to as a "non-self-consistent" or

"single-point" calculation with DM21 on top of B3LYP orbitals (DM21@B3LYP).

Performance Comparison:

The following table summarizes the Mean Absolute Errors (MAEs) in kcal/mol for different

computational approaches on a dataset of transition metal reactions.

Method MAE (kcal/mol) Notes

B3LYP@B3LYP 9.36
Standard self-consistent

B3LYP calculation.[4]

DM21@B3LYP 8.08

DM21 functional applied to

B3LYP-converged orbitals.

Shows improved accuracy

over B3LYP.[4]

DM21@DM21 8.41

Standard self-consistent DM21

calculation (when it

converges).[4]

Note: While DM21@B3LYP can offer improved accuracy, the computational cost of the DM21
part of the calculation can be significantly higher than a standard B3LYP calculation.[1]

Issue 2: Difficulties with Geometry Optimization
The potential energy surface of DM21 can exhibit non-smoothness, which poses a challenge

for standard geometry optimization algorithms that rely on smooth gradients.[2][3]
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Logical Diagram for Addressing Geometry Optimization Issues:

Start: Geometry Optimization with DM21 is Unstable or Fails

Are the nuclear gradients noisy or oscillating?

Workaround: Use Numerical Differentiation for Gradients

 Yes 

The issue may be more fundamental.
Consider an alternative functional for geometry optimization.

 No, or workaround is ineffective Follow Protocol 2: Numerical Differentiation

Assess Performance:
Is the optimization now stable?

Accept the optimized geometry.

 Yes  No 

End

Click to download full resolution via product page
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Caption: Logic for troubleshooting DM21 geometry optimization problems.

Protocol 2: Geometry Optimization with Numerical Differentiation

Methodology:

Software Setup: In your quantum chemistry software, configure the geometry optimizer to

calculate the nuclear gradients using a numerical differentiation method.

Step Size: A crucial parameter is the differentiation step size. It has been found that a step

size in the range of 0.0001 to 0.001 Å is often required to obtain sufficiently smooth gradients

for DM21.[2]

Optimization Run: Initiate the geometry optimization. The calculation will be slower than with

analytical gradients, but it can help to overcome the issues caused by the noisy potential

energy surface.

Quantitative Impact of Noise on Potential Energy Surface (PES):

Studies have shown that adding a DM21-like noise to a smooth functional like SCAN results in

oscillations in the energy values, which can disrupt geometry optimization.[3]

System Method Observation

H₂ Dissociation SCAN
Smooth Potential Energy

Surface.[3]

H₂ Dissociation SCAN + Noise

Oscillations in the energy

values, mimicking the behavior

of DM21.[3]

Note: The use of numerical gradients increases the computational cost of the geometry

optimization.[3] It's important to weigh the potential for a more stable optimization against the

increased computational expense.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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